ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate
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Description
Ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate is a useful research compound. Its molecular formula is C18H16ClNO3 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.0818711 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science Applications
In polymer science, this compound has been utilized in the development of novel polymeric materials. For instance, Gormanns and Ritter (1994) synthesized a monomer similar to ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate and explored its copolymerization with methyl acrylate, demonstrating its potential as a polymeric amino protecting group with significant kinetic results in deprotection processes (Gormanns & Ritter, 1994). This research indicates the compound's relevance in synthesizing polymers with specific functionalities for advanced applications.
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential antimicrobial properties. Desai, Shihora, and Moradia (2007) investigated new quinazolines derived from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate for their antibacterial and antifungal activities, demonstrating promising results against a variety of pathogens (Desai, Shihora, & Moradia, 2007). This suggests the compound's utility in developing new antimicrobial agents.
Organic Synthesis Applications
In the realm of organic synthesis, this compound and its derivatives serve as key intermediates for synthesizing complex molecules. For example, İ. Koca et al. (2014) synthesized ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate and conducted comprehensive spectroscopic and theoretical studies, providing insights into its structure and potential applications in synthesizing novel organic compounds with specific properties (İ. Koca et al., 2014).
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-2-23-18(22)14-8-4-6-10-16(14)20-17(21)12-11-13-7-3-5-9-15(13)19/h3-12H,2H2,1H3,(H,20,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLZPEFISWDPFM-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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